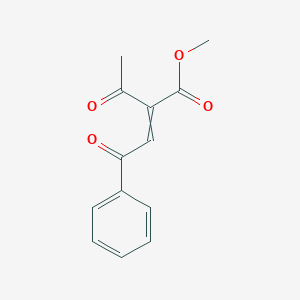
Methyl 2-acetyl-4-oxo-4-phenylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetyl-4-oxo-4-phenylbut-2-enoate is an organic compound with the molecular formula C13H14O4. It is a derivative of butenoate and features both acetyl and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetyl-4-oxo-4-phenylbut-2-enoate typically involves the reaction of acetylacetone with benzaldehyde in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-4-oxo-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Medicine: Potential use in developing new antibacterial agents targeting the menaquinone biosynthesis pathway in bacteria.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme MenB, which is involved in the bacterial menaquinone biosynthesis pathway. This inhibition occurs through the formation of an adduct with coenzyme A (CoA), leading to the disruption of bacterial respiration and growth. The molecular targets include the active site of MenB, where the CoA adduct binds and inhibits enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-4-phenylbutanoate
- Ethyl 2-oxo-4-phenylbutanoate
- 2-Methyl-4-oxo-4-phenylbutyric acid
Uniqueness
Methyl 2-acetyl-4-oxo-4-phenylbut-2-enoate is unique due to its specific structural features, including the presence of both acetyl and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to form stable adducts with CoA and inhibit MenB sets it apart from other similar compounds .
Properties
CAS No. |
90043-53-1 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 2-acetyl-4-oxo-4-phenylbut-2-enoate |
InChI |
InChI=1S/C13H12O4/c1-9(14)11(13(16)17-2)8-12(15)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
SDZGEYWLTKGKDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC(=O)C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















